(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide
Overview
Description
Synthesis Analysis
Different pathological targets require different structural attributes reflected via varied substitutions. In recent years, researchers have employed various synthetic strategies to achieve desired substitutions on the pyrrolopyrimidine nucleus1.Molecular Structure Analysis
Pyrrolopyrimidines are a major class of fused heterocycles1. Several reports suggest that pyrrolopyrimidine as a fused scaffold possesses a more diverse and potent pharmacological profile than individual pyrrole and pyrimidine nucleus1.
Chemical Reactions Analysis
Researchers have employed various synthetic strategies to achieve desired substitutions on the pyrrolopyrimidine nucleus1.
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines are not specified in the available literature1.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis in Quality Control
A study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate (IM) and related substances, including various benzamides. This method, owing to its simplicity, effectiveness, and affordability, is promising for the quality control of IM (Ye et al., 2012).
Synthesis in Medicinal Chemistry
The synthesis of various benzamides, including those structurally related to the specified compound, has been explored for potential medicinal applications. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the importance of these compounds in drug development (Owton et al., 1995).
Neuroleptic Activity Research
Benzamides have been studied for their potential neuroleptic (antipsychotic) properties. A study on various benzamide compounds revealed their inhibitory effects on stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Brain Dopamine Receptor Imaging
Research has been conducted on substituted benzamides for their application in brain dopamine receptor imaging. This highlights their potential use in diagnosing and studying neurological conditions (Chang et al., 1992).
Synthesis for Radiopharmaceuticals
The synthesis of various isomers of benzamides, including (S)-BZM and (R)-BZM, has been explored for preparing radiopharmaceuticals like (S)-123I-IBZM, indicating their role in nuclear medicine and diagnostic imaging (Bobeldijk et al., 1990).
Gamma-Irradiation Studies on Anti-emetic Drugs
Electron paramagnetic resonance (EPR) spectroscopy has been used to investigate gamma-radiation damage in anti-emetic drugs, including benzamides. This research is crucial for understanding the stability and degradation of these pharmaceuticals (Damian, 2003).
Histone Deacetylase Inhibition for Cancer Therapy
Studies on benzamides like MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, demonstrate their application in cancer therapy. These compounds show potential as anticancer drugs due to their ability to block cell proliferation and induce apoptosis (Zhou et al., 2008).
Melanoma Cytotoxicity and Drug Delivery
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery for melanoma therapy. This research supports the concept of selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells, enhancing efficacy (Wolf et al., 2004).
Antidiarrhoeal Agents and Sigma Receptors
Research has been conducted on benzamides as antidiarrhoeal agents, studying their affinity for sigma receptors. This includes synthesis details and activity studies, highlighting their potential therapeutic applications (Habernickel, 2002).
δ-Opioid Agonists for Pain Treatment
Benzamides like ADL5859 and ADL5747 have been investigated as novel δ-opioid agonists with potential for chronic pain treatment. These compounds exhibit analgesic and antidepressive effects in animal models, showing promise in pain management (Nozaki et al., 2012).
Benzimidazole Synthesis and Biological Activity
The synthesis of benzimidazoles, including those with benzamide structures, has been explored. However, these compounds did not show significant biological activity, indicating the need for further research to enhance their efficacy (Burch & Herbst, 1966).
Heterogeneous Catalyst Development
Research on benzamides has also extended to the development of heterogeneous catalysts, like the synthesis of 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide-SiO2 hybrid mesoporous material. This showcases the application of benzamides in the field of material science and catalysis (Ameram & Adam, 2019).
QSAR Modeling in Dopamine D2 Receptor Studies
QSAR modeling has been performed on benzamides to identify structural requirements for dopamine D2 receptor binding affinity. This research aids in the understanding and design of DA D2 receptor antagonists (Samanta et al., 2005).
Cannabinoid CB1 Receptor Studies
Studies on benzamides like SR141716A have contributed to the understanding of cannabinoid CB1 receptors, demonstrating their role as inverse agonists. This research is significant in the field of neuroscience and pharmacology (Landsman et al., 1997).
Safety And Hazards
The safety and hazards associated with pyrrolopyrimidines are not specified in the available literature1.
Future Directions
The future directions of research on pyrrolopyrimidines are not specified in the available literature1.
properties
IUPAC Name |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3/h6-13,23,26H,4-5,14-19H2,1-3H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJTOHUPQWSOJ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635376 | |
Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide | |
CAS RN |
947303-87-9 | |
Record name | PF-429242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947303879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 947303-87-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-429242 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WB3OA7VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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